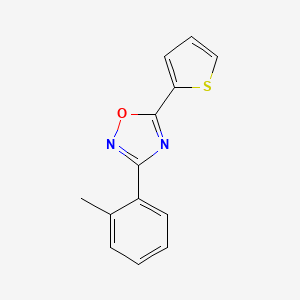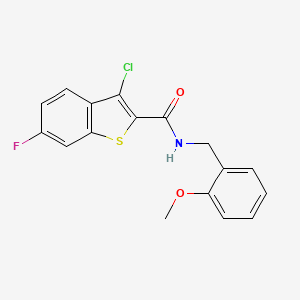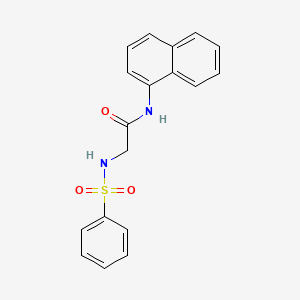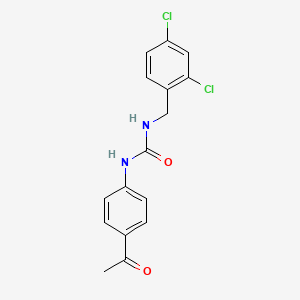
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine, also known as MTB-TM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTB-TM belongs to the class of arylalkylamines and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways, including the NF-κB pathway, the Nrf2 pathway, and the MAPK pathway. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to interact with various receptors, including the serotonin receptor and the adrenergic receptor.
Biochemical and Physiological Effects
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to increase the expression of antioxidant enzymes, such as SOD and catalase, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine is its ability to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, the main limitation of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine. One potential area of research is the development of novel formulations of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine and its potential therapeutic applications in various disease states. Finally, the development of (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Synthesemethoden
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine can be synthesized through a multi-step process involving the reaction of 4-methoxybiphenyl with 2-thienylmethylamine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been the subject of extensive research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, (4-methoxy-3-biphenylyl)(2-thienylmethyl)amine has been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
2-methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-20-18-10-9-15(14-6-3-2-4-7-14)12-17(18)19-13-16-8-5-11-21-16/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGQWJOEFVEBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5455477 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)






![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)

![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)